Direct Yellow 50
Overview
Description
Direct Yellow 50 is an anionic dye commonly used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen. It is known for its bright yellow color and high solubility in water. The chemical structure of this compound includes complex sulfonic acids, making it highly substantive to cellulosic fibers .
Mechanism of Action
Target of Action
Direct Yellow 50 is primarily targeted at cotton fabrics . It is a good dyeing agent for cotton fabrics, which means that the primary targets of this compound are the cotton fibers .
Mode of Action
The mode of action of this compound involves its interaction with cotton fibers. The dye molecules of this compound bind to the cotton fibers, resulting in a change in the color of the fabric . This interaction is facilitated by the chemical structure of this compound, which allows it to effectively bind to the cotton fibers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the dyeing process. When this compound is applied to cotton fabrics, it initiates a series of chemical reactions that result in the dye molecules binding to the cotton fibers . The downstream effects of this process include a change in the color of the fabric .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in terms of its absorption, distribution, metabolism, and excretion (ADME) in the dyeing process. This compound is absorbed by the cotton fibers during the dyeing process . Once absorbed, it is distributed throughout the fabric, where it binds to the fibers .
Result of Action
The result of this compound’s action is a change in the color of the cotton fabric . The dye molecules of this compound bind to the cotton fibers, resulting in a visible color change . This color change is the primary molecular and cellular effect of this compound’s action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the dyeing process . Studies have shown that the dye adsorption capacities of this compound were different at temperatures of 25°C, 35°C, and 45°C . This suggests that the temperature can influence the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a good dyeing agent for cotton fabrics
Molecular Mechanism
It is known that the compound is a good dyeing agent for cotton fabrics
Temporal Effects in Laboratory Settings
One study has reported that the adsorption of Direct Yellow 50 onto marble powder reached equilibrium after 20 minutes
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Yellow 50 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the diazotization and coupling reactions are carried out under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final dye product .
Chemical Reactions Analysis
Types of Reactions: Direct Yellow 50 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Aromatic amines and other reduced compounds.
Substitution Products: Substituted derivatives of the original dye.
Scientific Research Applications
Direct Yellow 50 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
Comparison with Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
Comparison: Direct Yellow 50 is unique due to its bright yellow color and high solubility in water. Compared to other direct dyes like Direct Blue 1 and Direct Orange 25, this compound has a higher solubilization capacity and is more commonly used in the dye industry. Its chemical structure, which includes complex sulfonic acids, also contributes to its distinct properties .
Properties
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N6O13S4.4Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRTDKENRGSSX-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24N6Na4O13S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041729 | |
Record name | C.I. Direct Yellow 50, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
956.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-47-9 | |
Record name | Direct Yellow 50 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Yellow 50, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT YELLOW 50 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3035X15Y8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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